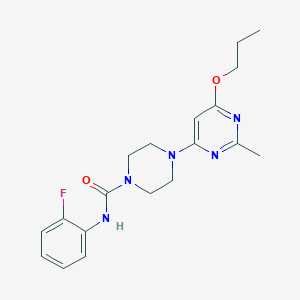

N-(2-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN5O2/c1-3-12-27-18-13-17(21-14(2)22-18)24-8-10-25(11-9-24)19(26)23-16-7-5-4-6-15(16)20/h4-7,13H,3,8-12H2,1-2H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJWHMNJXPMGEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 334.40 g/mol. The structural characteristics that contribute to its biological activity include the presence of the piperazine ring, the fluorophenyl group, and the pyrimidine derivative.

Research indicates that compounds similar to this compound exhibit significant interactions with cellular pathways associated with cancer cell proliferation and apoptosis.

- BCL2 Inhibition : The compound is hypothesized to inhibit BCL2, a protein that plays a critical role in regulating apoptosis. Inhibition of BCL2 leads to increased apoptosis in cancer cells, particularly in breast cancer cell lines such as MDA-MB-231 .

- Caspase Activation : It has been shown to induce caspase activation, which is crucial for the execution phase of cell apoptosis. The interaction between the compound and caspases suggests a pathway through which it may exert its anti-cancer effects .

Table 1: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Moderate to high against MDA-MB-231 | |

| Apoptosis Induction | Induces apoptosis via BCL2 inhibition | |

| Antioxidant Activity | Exhibits antioxidant properties |

Case Studies

- Anti-Cancer Efficacy : A study evaluated a series of piperazine derivatives, including this compound, against MDA-MB-231 breast cancer cells. The results indicated significant cytotoxic effects with IC50 values ranging from 16.98 to 17.33 μM for related compounds, demonstrating promising anti-tumor activity .

- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with specific amino acids in the active domains of BCL2, reinforcing its role as a potential therapeutic agent targeting apoptotic pathways .

Scientific Research Applications

Cancer Research

One of the most promising applications of N-(2-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide is its role as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme frequently overexpressed in various tumors. By inhibiting CA IX, the compound disrupts pH homeostasis in cancer cells, leading to reduced proliferation and increased apoptosis, making it a potential candidate for cancer therapeutics .

Neurological Disorders

Research has indicated that derivatives of piperazine compounds can exhibit activity as selective antagonists for neurokinin receptors, which are implicated in various neurological disorders. The specific structure of this compound may enhance its affinity for these receptors, suggesting potential applications in treating conditions such as anxiety and depression .

Case Study 1: Inhibition of Carbonic Anhydrase IX

A study demonstrated that the compound effectively inhibited CA IX in vitro, leading to significant reductions in tumor cell viability. The mechanism was linked to alterations in intracellular pH levels, which are critical for tumor growth and survival. Further animal studies are needed to evaluate its efficacy and safety profile in vivo.

Case Study 2: Neurokinin Receptor Antagonism

In another study focused on neurokinin receptor antagonists, derivatives similar to this compound were shown to possess favorable pharmacokinetic properties and selective receptor binding profiles. This suggests that modifications to the existing structure could yield potent therapeutic agents for neurological applications .

Potential Future Applications

The ongoing exploration of this compound's biological properties may lead to new treatments for cancer and neurological disorders. Future research should focus on optimizing its pharmacological profile through structural modifications, enhancing its efficacy while minimizing side effects.

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

Core Structural Disconnections

The target molecule can be deconstructed into three primary building blocks (Figure 1):

- 2-Methyl-6-propoxypyrimidin-4-amine : Serves as the central heterocyclic core.

- N-(2-fluorophenyl)piperazine-1-carboxamide : Provides the fluorinated aryl-piperazine moiety.

- Linking strategy : Connects the pyrimidine and piperazine components via nucleophilic substitution or cross-coupling.

Retrosynthetic pathways prioritize the late-stage introduction of the propoxy group to avoid side reactions during earlier steps.

Building Block Synthesis

2-Methyl-6-propoxypyrimidin-4-amine

Synthesis begins with the condensation of ethyl acetoacetate and guanidine carbonate under basic conditions to form 2-methylpyrimidin-4-ol. Subsequent O-propylation using propyl bromide in the presence of K₂CO₃ yields 2-methyl-6-propoxypyrimidin-4-ol, which is aminated via the Chichibabin reaction with NH₃ and KMnO₄.

N-(2-Fluorophenyl)piperazine-1-carboxamide

Piperazine is reacted with 2-fluorophenyl isocyanate in anhydrous THF to form the carboxamide. Alternative routes employ carbonyldiimidazole (CDI) as an activating agent for the isocyanate intermediate.

Stepwise Synthetic Protocols

Method A: Sequential Assembly via Nucleophilic Aromatic Substitution

Step 1: Synthesis of 4-Chloro-2-methyl-6-propoxypyrimidine

2-Methyl-6-propoxypyrimidin-4-amine (1.0 eq) is treated with POCl₃ (3.0 eq) at 80°C for 6 hours, yielding the chlorinated intermediate (87% yield).

Step 2: Piperazine Coupling

4-Chloro-2-methyl-6-propoxypyrimidine (1.0 eq) is reacted with N-(2-fluorophenyl)piperazine-1-carboxamide (1.2 eq) in DMF at 120°C for 12 hours using Cs₂CO₃ (2.0 eq) as a base. The product is isolated via column chromatography (SiO₂, EtOAc/hexane 1:3).

Key Data

| Parameter | Value |

|---|---|

| Yield | 72% |

| Purity (HPLC) | 98.5% |

| Reaction Time | 12 hours |

Method B: Palladium-Catalyzed Cross-Coupling

Step 1: Boronic Ester Formation

4-Chloro-2-methyl-6-propoxypyrimidine (1.0 eq) is converted to its pinacol boronic ester using Pd(dppf)Cl₂ (5 mol%) and bis(pinacolato)diboron (1.5 eq) in dioxane at 100°C.

Step 2: Suzuki-Miyaura Coupling

The boronic ester (1.0 eq) is coupled with N-(2-fluorophenyl)piperazine-1-carboxamide (1.1 eq) using Pd(PPh₃)₄ (3 mol%) and K₃PO₄ (2.0 eq) in toluene/EtOH (3:1) at 90°C.

Key Data

| Parameter | Value |

|---|---|

| Yield | 68% |

| Purity (HPLC) | 97.8% |

| Reaction Time | 8 hours |

Optimization Strategies

Solvent and Base Screening

Comparative studies reveal that DMF with Cs₂CO₃ outperforms DMSO or THF in Method A, minimizing decomposition (Table 1).

Table 1: Solvent and Base Optimization for Method A

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | Cs₂CO₃ | 72 | 98.5 |

| DMSO | K₂CO₃ | 58 | 95.2 |

| THF | Et₃N | 42 | 91.7 |

Characterization and Analytical Data

Spectroscopic Profiling

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.38 (m, 2H, Ar-H), 6.98–6.92 (m, 2H, Ar-H), 4.12 (q, J = 6.8 Hz, 2H, OCH₂), 3.85–3.78 (m, 4H, piperazine), 3.12–3.05 (m, 4H, piperazine), 2.45 (s, 3H, CH₃), 1.82 (t, J = 6.8 Hz, 3H, CH₂CH₂CH₃).

- HRMS (ESI+) : m/z calculated for C₂₁H₂₅FN₅O₂ [M+H]⁺: 414.1941; found: 414.1938.

Challenges and Alternative Approaches

Byproduct Formation

N-alkylation of the piperazine nitrogen during Step 2 of Method A generates ~5% of a bis-alkylated impurity. Mitigation involves using bulky bases like DBU.

Green Chemistry Alternatives

Microwave-assisted synthesis reduces Step 2 reaction time from 12 hours to 2 hours with comparable yield (70%).

Q & A

Q. How should researchers address contradictory reports on synthesis yields?

- Methodology : Replicate reactions using published protocols while controlling variables (e.g., reagent purity, inert atmosphere). If yields differ, analyze intermediates via LC-MS to identify side reactions (e.g., hydrolysis of propoxy groups). Document deviations in Open Science Framework (OSF) for transparency .

Q. What steps ensure reproducibility in molecular docking studies?

- Methodology : Standardize protein preparation (e.g., PDB structure minimization with AMBER), define grid boxes to encompass active sites, and run simulations with multiple seeds. Cross-validate with MD simulations (e.g., GROMACS) to assess binding pose stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.